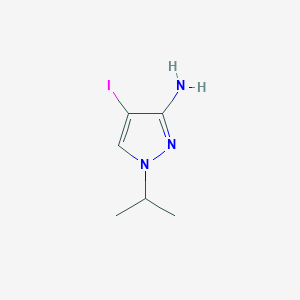

4-Iodo-1-(methylethyl)pyrazole-3-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Iodo-1H-pyrazole” is a valuable intermediate for the synthesis of biologically active compounds . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Synthesis Analysis

The synthesis of “4-Iodo-1H-pyrazole” involves the reaction of vinyl azide, aldehyde, and tosylhydrazine, which affords 3,4,5-trisubstituted 1H-pyrazoles regioselectively in good yields in the presence of a base .Molecular Structure Analysis

The molecular formula of “4-Iodo-1H-pyrazole” is C3H3IN2 . The molecular weight is 193.97 .Chemical Reactions Analysis

“4-Iodo-1H-pyrazole” undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical and Chemical Properties Analysis

“4-Iodo-1H-pyrazole” is soluble in water . It is light sensitive and should be stored in a dark place .Applications De Recherche Scientifique

Structural Characterization and Analysis

Pyrazole derivatives have been synthesized and structurally characterized, demonstrating their utility in crystallography and molecular structure analysis. For example, a pyrazoline compound was synthesized, characterized by spectroscopic techniques, and its structure confirmed by X-ray diffraction studies, highlighting the role of weak intermolecular interactions in crystal packing and structure stabilization (Delgado et al., 2020).

Antimicrobial and Antitumor Activities

Some pyrazole derivatives have been reported to possess significant antimicrobial and antitumor activities. Microwave-assisted synthesis of new pyrazolopyridines showed that compounds exhibited high activity against liver and breast cell lines, as well as antibacterial and antifungal properties (El‐Borai et al., 2013).

Advanced Material Synthesis

Pyrazole derivatives are utilized in the synthesis of advanced materials, such as mechanoluminescent and OLED devices. Pt(II) complexes bearing pyrazole chelates have been synthesized, showing potential applications in organic light-emitting diodes (OLEDs) due to their photophysical properties (Huang et al., 2013).

Coordination Chemistry and Ligand Design

Research in coordination chemistry has led to the development of back-to-back ligands with pyrazole and other metal-binding domains, showing the versatility of pyrazole derivatives in forming complex structures with metal ions. These studies provide insights into the design of novel ligands for catalysis and material science applications (Tovee et al., 2010).

Analytical and Detection Applications

Pyrazole derivatives have been explored for their potential in analytical chemistry, particularly in the detection of anions. A study involving an iridium(III) complex based on a pyrazole derivative demonstrated its application as a highly selective and sensitive chemodosimeter for cyanide anions, showcasing the use of pyrazole derivatives in environmental monitoring and safety applications (Lou et al., 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-iodo-1-propan-2-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10IN3/c1-4(2)10-3-5(7)6(8)9-10/h3-4H,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYRGRBENZUUOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-butylacetamide](/img/structure/B2672581.png)

![2-(mercaptomethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2672584.png)

![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2672587.png)

![N-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2672588.png)

![Tert-Butyl 2,3-Dihydro-1H-Pyrido[2,3-E][1,4]Diazepine-4(5H)-Carboxylate](/img/structure/B2672600.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate](/img/structure/B2672602.png)